molecular formula C18H24N2O3S B272379 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide

2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B272379
M. Wt: 348.5 g/mol
InChI Key: UIJQSKYABFTLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide, also known as PNU-74654, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair processes. In recent years, PNU-74654 has gained attention as a promising tool for investigating the mechanisms of DNA repair and the potential therapeutic applications of PARP inhibition.

Mechanism of Action

2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide acts as a selective inhibitor of PARP, an enzyme that plays a key role in DNA repair processes. PARP is involved in the repair of single-strand DNA breaks, which are a common type of DNA damage that can occur during normal cellular processes or as a result of exposure to environmental toxins. When PARP is inhibited by compounds like 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide, the cell's ability to repair single-strand breaks is compromised, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in cell culture and animal models. In cancer cells, 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide has been shown to sensitize cells to DNA-damaging agents like radiation and chemotherapy, leading to increased cell death. In addition, PARP inhibition has been implicated in the regulation of immune responses and inflammatory processes, suggesting that 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide may have applications in immunology and inflammation research.

Advantages and Limitations for Lab Experiments

2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide has a number of advantages as a tool for scientific research. It is a highly selective inhibitor of PARP, meaning that it can be used to specifically target PARP activity in cells without affecting other cellular processes. In addition, 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide has been shown to be effective in a variety of cell types and animal models, making it a versatile tool for investigating the mechanisms of DNA repair and PARP inhibition.
However, there are also some limitations to the use of 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments. One of the main limitations is its cost, as the synthesis of 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide is a complex and time-consuming process. In addition, PARP inhibition can have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide and PARP inhibition. One area of interest is the development of new PARP inhibitors with improved selectivity and efficacy. In addition, there is growing interest in the use of PARP inhibitors in combination with other cancer therapies, such as radiation and chemotherapy, to enhance their effectiveness. Finally, there is a need for further investigation into the role of PARP inhibition in immune responses and inflammation, which may have implications for the treatment of autoimmune diseases and other inflammatory conditions.
Conclusion
In conclusion, 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide is a promising tool for investigating the mechanisms of DNA repair and PARP inhibition. Its selective inhibition of PARP has potential applications in cancer therapy, immunology, and inflammation research. While there are limitations to its use in lab experiments, 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide remains a valuable tool for investigating the complex processes of DNA repair and cellular response to DNA damage.

Synthesis Methods

The synthesis of 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide is a complex process that involves several steps. The starting material is 2-bromo-5-isopropylbenzenesulfonamide, which is reacted with sodium pyridine-2-thiolate to form the corresponding pyridine derivative. This intermediate is then treated with butyl lithium and n-butyllithium to introduce the butoxy group at the 2-position of the pyridine ring. The final step involves the reaction of the butoxy-substituted pyridine derivative with 4-chloro-3-nitrobenzenesulfonamide to form 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide.

Scientific Research Applications

2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the fields of DNA repair and cancer biology. PARP inhibitors like 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide have been shown to sensitize cancer cells to DNA-damaging agents, making them a promising tool for cancer therapy. In addition, PARP inhibition has been implicated in the regulation of immune responses and inflammatory processes, suggesting that 2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide may have applications in immunology and inflammation research.

properties

Product Name

2-butoxy-5-isopropyl-N-(2-pyridinyl)benzenesulfonamide

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

2-butoxy-5-propan-2-yl-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-4-5-12-23-16-10-9-15(14(2)3)13-17(16)24(21,22)20-18-8-6-7-11-19-18/h6-11,13-14H,4-5,12H2,1-3H3,(H,19,20)

InChI Key

UIJQSKYABFTLSS-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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